molecular formula C8H15N5 B12636178 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole

1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B12636178
M. Wt: 181.24 g/mol
InChI Key: QAHBZXYRHUTZOQ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a pyrrolidine and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-(propan-2-yl)pyrrolidine with sodium azide and a suitable electrophile can lead to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-propan-2-yl-5-pyrrolidin-3-yltetrazole

InChI

InChI=1S/C8H15N5/c1-6(2)13-8(10-11-12-13)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

QAHBZXYRHUTZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=N1)C2CCNC2

Origin of Product

United States

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